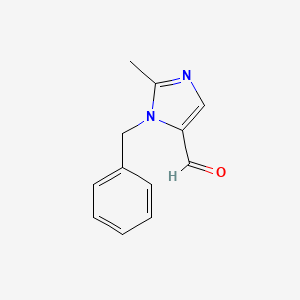

1-Benzyl-5-formyl-2-methylimidazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-benzyl-2-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-13-7-12(9-15)14(10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWXYRRKTGPYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307870 | |

| Record name | 1-Benzyl-5-formyl-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39269-74-4 | |

| Record name | NSC195982 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-5-formyl-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Imidazole Derivatives As Heterocyclic Systems in Chemical Research

Imidazole (B134444) derivatives represent a critical class of heterocyclic compounds that have garnered immense interest across various scientific disciplines. wisdomlib.orgjournalijcar.org Their significance stems from their diverse chemical reactivity and broad spectrum of biological activities. The imidazole ring is a component of essential biomolecules such as the amino acid histidine, histamine, and purines, which form the building blocks of DNA and RNA. irjet.net This natural prevalence has inspired the development of a multitude of synthetic imidazole-containing compounds with applications ranging from pharmaceuticals to materials science. journalijcar.orgmdpi.com

In medicinal chemistry, imidazole derivatives are known to exhibit a wide array of pharmacological properties, including antifungal, anti-inflammatory, anticancer, and antimicrobial activities. wisdomlib.orgnih.gov The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions is crucial for its interaction with biological targets. irjet.net Furthermore, the structural framework of imidazole allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability makes it an invaluable scaffold for the design and synthesis of novel therapeutic agents. irjet.netmdpi.com Beyond pharmaceuticals, imidazoles are utilized as catalysts, ionic liquids, and ligands in coordination chemistry, highlighting their broad utility in chemical synthesis and materials science. journalijcar.orglifechemicals.com

Overview of 1 Benzyl 5 Formyl 2 Methylimidazole As a Functionalized Imidazole Building Block

1-Benzyl-5-formyl-2-methylimidazole is a specific imidazole (B134444) derivative that serves as a valuable and versatile building block in organic synthesis. Its structure features a benzyl (B1604629) group attached to one of the nitrogen atoms, a methyl group at the second carbon, and a formyl (aldehyde) group at the fifth carbon of the imidazole ring. This combination of functional groups on the imidazole core imparts unique reactivity and makes it a sought-after intermediate for the synthesis of more complex molecules.

Research Rationale and Scope of Academic Inquiry into 1 Benzyl 5 Formyl 2 Methylimidazole

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound offer efficient pathways to this target molecule. These methods are characterized by the direct construction of the final product from key precursors.

N-Alkylation Strategies of Formyl-Methylimidazole Precursors

A common and effective strategy involves the N-alkylation of a formyl-methylimidazole precursor. This approach hinges on the selective introduction of a benzyl group onto the nitrogen atom of the imidazole (B134444) ring.

The benzylation of 4-formyl-2-methylimidazole is a frequently employed method for the synthesis of this compound. chemicalbook.com In a typical procedure, 4-formyl-2-methylimidazole is treated with benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). chemicalbook.com The reaction is often initiated at a low temperature (0 °C) and then allowed to warm to room temperature. chemicalbook.com This method has been reported to produce the desired product in high yield, although it results in a mixture of regioisomers. chemicalbook.com

Interactive Table 1: Benzylation of 4-Formyl-2-methylimidazole

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product | Yield |

| 4-Formyl-2-methylimidazole | Benzyl bromide | Potassium carbonate | DMF | 0 °C to RT | This compound | 99% (crude mixture of regioisomers) |

Achieving regioselectivity in the N-alkylation of imidazole derivatives is a significant challenge due to the presence of two nucleophilic nitrogen atoms. However, various strategies have been developed to favor the formation of the N1-alkylated product. The choice of base and solvent can significantly influence the regiochemical outcome. For instance, the use of sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to provide high N-1 regioselectivity in the alkylation of certain indazole systems, a related heterocyclic structure. beilstein-journals.orgbeilstein-journals.org This preference is attributed to the thermodynamic stability of the N-1 substituted product. beilstein-journals.org While specific studies on the regioselective benzylation of 4-formyl-2-methylimidazole using this exact system are not detailed in the provided results, the principles of controlling regioselectivity through the careful selection of reaction conditions are well-established in heterocyclic chemistry. beilstein-journals.orgbeilstein-journals.org

Formylation Reactions on N-Benzyl-2-methylimidazole Substrates

An alternative synthetic strategy involves the introduction of the formyl group onto a pre-formed N-benzyl-2-methylimidazole ring. This approach can be advantageous if the starting N-benzylated imidazole is readily available.

Direct formylation of N-benzyl-2-methylimidazole can be accomplished using various methods, with the Vilsmeier-Haack reaction being a prominent example. wikipedia.orgjk-sci.com This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) such as DMF, to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring. wikipedia.orgjk-sci.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where the imidazole ring attacks the Vilsmeier reagent. jk-sci.com Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde. wikipedia.org The reaction conditions, including temperature, can be adjusted based on the reactivity of the substrate. jk-sci.com

Interactive Table 2: Vilsmeier-Haack Formylation

| Substrate | Reagents | Reaction Type | Product |

| Electron-rich arene (e.g., N-benzyl-2-methylimidazole) | Substituted formamide (e.g., DMF), Phosphorus oxychloride | Electrophilic aromatic substitution | Aryl aldehyde |

Another approach to obtaining this compound is through the oxidation of the corresponding hydroxymethyl analogue, (1-benzyl-2-methyl-1H-imidazol-5-yl)methanol. This method relies on the selective oxidation of a primary alcohol to an aldehyde. Various oxidizing agents can be employed for this transformation. For instance, flavoprotein oxidases like (5-hydroxymethyl)furfural oxidase have been shown to effectively catalyze the biooxidation of benzylic alcohols to their corresponding aldehydes. researchgate.net This enzymatic approach offers a green and selective alternative to traditional chemical oxidants. The reaction can be performed in the presence of organic co-solvents to improve substrate solubility and conversion rates. researchgate.net Other chemical oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can also be used for this type of transformation.

Multi-Step Synthetic Sequences Incorporating Ring Construction and Functional Group Introduction

The synthesis of this compound is often achieved through multi-step reaction sequences that involve the initial construction of the imidazole ring followed by the introduction of the required functional groups. A common strategy begins with the benzylation of a pre-existing imidazole derivative, followed by formylation.

One documented method involves the reaction of 2-Methyl-1H-imidazole-4-carbaldehyde with benzyl bromide. chemicalbook.com In this procedure, benzyl bromide is carefully added to a mixture of 4-formyl-2-methylimidazole and potassium carbonate in dimethylformamide (DMF) at a low temperature (0°C), after which the reaction is allowed to warm to room temperature. chemicalbook.com This reaction yields a crude mixture of regioisomers, including the target compound, this compound. chemicalbook.com The use of a base like potassium carbonate is crucial for deprotonating the imidazole nitrogen, facilitating the nucleophilic attack on the benzyl bromide.

Another approach involves the Vilsmeier-Haack reaction for formylation. This method starts with a benzyl-protected imidazole precursor, and the formyl group is introduced at the 5-position using a reagent system like phosphorus oxychloride (POCl₃) and DMF. Purification of the final product typically requires column chromatography.

A two-step process has also been described, which first involves the condensation of 5-methyl-1,2-phenylenediamine with methyl-4-formyl benzoate (B1203000) in the presence of sodium metabisulfite (B1197395) (Na₂S₂O₅) in DMF. This is followed by a hydrazine (B178648) hydrate (B1144303) reflux in ethanol (B145695) and subsequent condensation with benzaldehyde (B42025) to yield the final product.

These multi-step syntheses, while effective, often require purification steps to separate isomers and byproducts. The choice of reagents and reaction conditions is critical to maximize the yield of the desired product.

General Advanced Synthetic Approaches for Substituted Imidazole Ring Systems

In recent years, significant efforts have been directed towards developing more efficient and environmentally benign methods for the synthesis of substituted imidazoles. These advanced approaches often involve one-pot multicomponent reactions and the use of various catalytic systems.

One-Pot Multicomponent Cyclocondensation Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, thereby minimizing waste and simplifying purification processes. nih.govtandfonline.comtandfonline.com The synthesis of substituted imidazoles is well-suited to MCR strategies, typically involving the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and an ammonium (B1175870) salt. nih.govtandfonline.comresearchgate.net

These reactions can be performed under various conditions, including conventional heating, microwave irradiation, or ultrasound, and often employ a catalyst to enhance reaction rates and yields. nih.gov The use of green solvents like ethanol or even solvent-free conditions further enhances the environmental credentials of these methods. nih.govtandfonline.com

| Reactants | Catalyst | Conditions | Product | Reference |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil (B1666583), primary amines, ammonium acetate | p-toluenesulfonic acid | Microwave, ethanol | Imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazoles | nih.gov |

| O-alkyl vanillins, ammonium acetate, benzil derivatives | None | Reflux, ethanol | 2,4,5-trisubstituted imidazoles | tandfonline.com |

| Benzil, aromatic aldehydes, aminoethylpiperazine, ammonium acetate | Sulphated yttria | 80°C, ethanol | 1,2,4,5-tetrasubstituted imidazoles | researchgate.net |

Homogeneous Catalysis in Imidazole Annulation

Homogeneous catalysts, which exist in the same phase as the reactants, offer high selectivity and mild reaction conditions for imidazole synthesis. youtube.comyoutube.com Various transition metal complexes and organic molecules have been employed as homogeneous catalysts. For instance, p-toluenesulfonic acid has been used to catalyze the one-pot, multicomponent synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives under microwave irradiation. nih.gov This method is applicable to a range of primary amines, including those with electron-donating or electron-withdrawing groups. nih.gov

The key advantage of homogeneous catalysis is the ability to fine-tune the catalyst's structure to achieve high precision and selectivity in the reaction. youtube.com However, drawbacks include the potential for catalyst decomposition and the difficulty of separating the catalyst from the reaction products. youtube.com

Heterogeneous Catalysis and Supported Catalysts

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced thermal stability. tandfonline.comtandfonline.com A variety of heterogeneous catalysts have been explored for the synthesis of substituted imidazoles. tandfonline.comtandfonline.com

Metal-organic frameworks (MOFs), such as the chromium-containing MIL-101, have been shown to be highly efficient heterogeneous catalysts for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com This catalyst can be recovered and reused multiple times with only a slight loss of activity. mdpi.com Other examples include Fe₃O₄-polyethylene glycol-copper, Fe₃O₄@chitosan, and ZrO₂-Al₂O₃, which have been successfully used for the synthesis of multisubstituted imidazoles. tandfonline.com Zeolites, such as ZSM-11, have also demonstrated high catalytic activity in the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov

| Catalyst | Reactants | Conditions | Product Yield | Reference |

| MIL-101(Cr) | 1,2-diketone, aromatic aldehydes, ammonium acetate | Solvent-free | High yields | mdpi.com |

| Fe₃O₄@chitosan | 1,2-diketone, aromatic aldehydes, ammonium acetate | Reflux, ethanol | 90-98% | tandfonline.com |

| ZrO₂-Al₂O₃ | Benzil, aldehydes, ammonium acetate | 120°C | 91-99.6% | tandfonline.com |

| ZSM-11 | Benzil, aldehyde, aniline, NH₄OAc | Solvent-free | High yields | nih.gov |

Ionic Liquid Mediated Synthesis Protocols

Ionic liquids (ILs) have gained prominence as environmentally friendly solvents and catalysts in organic synthesis. benthamdirect.comresearchgate.netyoutube.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to traditional volatile organic solvents. benthamdirect.comyoutube.com

Acidic ionic liquids have been particularly effective in promoting the one-pot synthesis of imidazoles. benthamdirect.comresearchgate.net They can act as both the reaction medium and the catalyst, simplifying the reaction setup and workup procedures. benthamdirect.com The synthesis of imidazolium-based ionic liquids themselves often involves the quaternization of an imidazole derivative with an alkyl halide, followed by anion exchange. youtube.comnih.gov The use of ILs can lead to high yields and easy recovery and recycling of the reaction medium. organic-chemistry.org

Annulation Strategies for Imidazole Ring Formation

Annulation strategies refer to the formation of a new ring onto a pre-existing molecular framework. In the context of imidazole synthesis, this can involve the reaction of various precursors that cyclize to form the imidazole ring. These strategies are highly versatile and allow for the synthesis of a wide range of substituted imidazoles.

One such strategy is the [3+2] cycloaddition reaction. For example, a gold-catalyzed [3+2] annulation of 1,2,4-oxadiazoles with ynamides provides an atom-economical route to fully substituted 4-aminoimidazoles. organic-chemistry.org Another example is the iron-catalyzed [3+2] addition of amidoximes with enones. rsc.org

Other annulation methods include the reaction of α-azidoenones with nitriles, which can proceed under either thermal or microwave conditions to form tri-substituted NH-imidazoles. rsc.org The development of novel annulation strategies continues to be an active area of research, providing new and efficient pathways to diverse imidazole derivatives. mit.edu

[3+2] Cycloaddition Methodologies

The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings like imidazoles. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of imidazole synthesis, azomethine ylides are common 1,3-dipoles. For instance, the reaction of an azomethine ylide, which can be generated in situ from the condensation of an amine and an aldehyde, with a suitable dipolarophile can lead to the formation of a dihydropyrimidine (B8664642) ring, which can then be oxidized to the corresponding imidazole.

Recent research has demonstrated the use of N-benzylazomethine methylide in [3+2] cycloaddition reactions with arylidene-azolones to produce spirocyclic structures with high yields and stereoselectivity. researchgate.net This method highlights the potential for creating complex, substituted imidazoles. The reaction of azomethine ylides with α,β-unsaturated ketones has also been explored for the synthesis of spiro[imidazole-4,2'-naphthalene]-1',3',4'-trione derivatives. researchgate.net These cycloaddition strategies offer a versatile route to novel imidazole-based compounds. researchgate.netrsc.org

A notable example involves the reaction where the CH2N=C moiety of a reagent like tosylmethyl isocyanide (TosMIC) undergoes a stepwise cycloaddition to a polarized double bond under basic conditions. organic-chemistry.org This method, closely related to the Van Leusen synthesis, exemplifies a [3+2] cycloaddition pathway to imidazoles. nih.gov

| Reactants | Reaction Type | Product Type | Key Features |

| N-benzylazomethine methylide and arylidene-azolones | [3+2] Cycloaddition | Spirocyclic imidazoles | High yield, single isomer products researchgate.net |

| Azomethine ylides and α,β-unsaturated ketones | [3+2] Cycloaddition | Spiro[imidazole-4,2'-naphthalene] derivatives | Formation of complex fused ring systems researchgate.net |

| Tosylmethyl isocyanide (TosMIC) and aldimines | [3+2] Cycloaddition | 1,5-disubstituted and 1,4,5-trisubstituted imidazoles | Stepwise cycloaddition under basic conditions organic-chemistry.org |

[2+2+1] Cycloaddition Approaches

While less common for the direct synthesis of the imidazole ring in this compound, [2+2+1] cycloaddition reactions represent a valid strategy for constructing five-membered rings. This methodology typically involves the combination of two two-atom components and one one-atom component. In the broader context of imidazole synthesis, this could conceptually involve the reaction of two equivalents of an isocyanide with a source of a single nitrogen atom, or related strategies. However, specific examples directly leading to this compound through this pathway are not prominently featured in the reviewed literature. More commonly, transition-metal-catalyzed cross-coupling reactions are employed for the introduction of specific substituents onto a pre-formed imidazole ring. thieme-connect.de

Van Leusen Imidazole Synthesis and Mechanistic Variants

The Van Leusen imidazole synthesis is a well-established and versatile method for preparing imidazoles. organic-chemistry.orgwikipedia.org The classical approach involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.org A significant advancement is the Van Leusen Three-Component Reaction (vL-3CR), where the aldimine is generated in situ from an aldehyde and an amine, which then reacts with TosMIC. organic-chemistry.org

The mechanism is driven by the unique properties of TosMIC, which possesses a reactive isocyanide carbon, an active methylene (B1212753) group, and a tosyl group that acts as an excellent leaving group. organic-chemistry.org The reaction proceeds via a stepwise cycloaddition of the deprotonated TosMIC to the carbon-nitrogen double bond of the imine. organic-chemistry.orgwikipedia.org Subsequent elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate yields the imidazole ring. organic-chemistry.org

It is important to note that the vL-3CR is not a true multicomponent reaction as the components react in a stepwise manner. organic-chemistry.org If the initial formation of the imine does not occur, the reaction between an aldehyde and TosMIC will lead to the formation of oxazoles instead of imidazoles. organic-chemistry.orgwikipedia.org This highlights the importance of reaction conditions in directing the outcome.

Recent variations of the Van Leusen synthesis have explored different reaction conditions, including the use of water as a solvent and base-free conditions. nih.gov These modifications aim to improve the sustainability and applicability of this powerful reaction.

| Reactants | Reaction Name | Key Reagent | Product |

| Aldimine | Van Leusen Imidazole Synthesis | Tosylmethyl isocyanide (TosMIC) | Imidazole organic-chemistry.orgwikipedia.org |

| Aldehyde, Amine | Van Leusen Three-Component Reaction (vL-3CR) | Tosylmethyl isocyanide (TosMIC) | Imidazole organic-chemistry.org |

Oxidative Coupling and Dehydrogenation Protocols

Oxidative methods provide an alternative route to imidazoles, often involving the formation of new carbon-nitrogen bonds through the removal of hydrogen atoms. A notable example is a copper-catalyzed aerobic dehydrogenative reaction. This one-step protocol utilizes ketones and benzylamines to construct substituted imidazoles under mild conditions. researchgate.net The reaction involves the functionalization of four C(sp³)-H bonds and the formation of three new C-N bonds, with the removal of eight hydrogen atoms. researchgate.net

Another approach involves the microwave-assisted synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives using nitric acid as a metal-free catalyst and a strong oxidizing agent. researchgate.net This method offers advantages such as shorter reaction times and higher yields. researchgate.net

Transition Metal-Catalyzed Cross-Coupling and Arylation Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including the introduction of the benzyl group onto the imidazole core. thieme-connect.de These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

For the synthesis of 1-benzyl-substituted imidazoles, a common strategy involves the N-arylation of a pre-formed imidazole ring with a benzyl halide. This can be achieved using various transition metal catalysts, such as copper or palladium complexes. For instance, a method for synthesizing 1-benzyl-2,4-diarylimidazoles involves an I2/CuI-catalyzed cyclization of benzylamine (B48309) and a hydrazone. researchgate.net

Furthermore, transition-metal-catalyzed reactions are crucial for introducing other substituents onto the imidazole ring. For example, methylation of aryl and heteroaryl halides can be accomplished using various organometallic reagents in the presence of a suitable catalyst. thieme-connect.de

| Reaction Type | Catalyst/Reagents | Application in Imidazole Synthesis | Example |

| N-Arylation | Copper or Palladium complexes | Introduction of the benzyl group | Reaction of an imidazole with benzyl bromide chemicalbook.com |

| Cyclization | I2/CuI | Formation of the imidazole ring with concomitant benzylation | Synthesis of 1-benzyl-2,4-diarylimidazoles from benzylamine and hydrazone researchgate.net |

| Methylation | Various transition metal catalysts | Introduction of the methyl group | Cross-coupling of a halo-imidazole with a methylating agent thieme-connect.de |

Electrochemical Synthesis of Imidazole Derivatives

Electrochemical methods are emerging as a green and efficient alternative for the synthesis of organic compounds. In the context of imidazole synthesis, electrochemistry can be used to drive reactions that might otherwise require harsh reagents or conditions. While specific examples for the direct electrochemical synthesis of this compound are not extensively documented in the provided search results, the principles of electrochemical synthesis are applicable to the formation of the imidazole core and the introduction of functional groups.

For instance, electrochemical oxidation could be employed to facilitate dehydrogenative coupling reactions, similar to the chemical oxidative methods mentioned previously. The generation of reactive intermediates under electrochemical control can offer high selectivity and avoid the use of stoichiometric oxidizing agents.

Control of Chemo- and Regioselectivity in this compound Synthesis

Achieving the desired chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted imidazoles like this compound. The substitution pattern on the imidazole ring is highly dependent on the chosen synthetic route and reaction conditions.

In the N-benzylation of a 2-methyl-4-formylimidazole precursor, a mixture of regioisomers (1-benzyl-2-methyl-4-formylimidazole and 1-benzyl-2-methyl-5-formylimidazole) can be formed. The reaction of 2-methyl-1H-imidazole-4-carbaldehyde with benzyl bromide in the presence of potassium carbonate in DMF can lead to a mixture of these regioisomers. chemicalbook.com The ratio of these isomers can be influenced by factors such as the solvent, base, and reaction temperature.

The choice of synthetic strategy itself plays a crucial role in determining regioselectivity. For example, the Van Leusen synthesis, by its mechanism, typically leads to 1,5-disubstituted or 1,4,5-trisubstituted imidazoles, offering a degree of inherent regiocontrol. organic-chemistry.org Similarly, cycloaddition reactions can provide specific substitution patterns based on the structure of the reacting components.

Controlling chemoselectivity, particularly when multiple reactive functional groups are present, is also vital. For instance, in the formylation of a 1-benzyl-2-methylimidazole (B84082), the Vilsmeier-Haack reaction (using POCl3/DMF) is a common method to introduce the formyl group at the 5-position. The reaction conditions, such as temperature control, are important to prevent side reactions and decomposition of sensitive intermediates.

An in-depth examination of the chemical properties and synthetic pathways of this compound reveals a compound of significant interest in organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, a stable benzyl protecting group, and a methyl-substituted imidazole core—offers a versatile platform for the development of more complex molecules. This article explores the methodologies for its synthesis and the strategies for its selective chemical modification.

1 Strategies for Selective Functional Group Reactivity

The chemical behavior of this compound is dictated by the interplay of its three primary functional groups: the formyl (aldehyde), the N-benzyl, and the 2-methyl groups. The strategic manipulation of these groups is crucial for its use as a synthetic intermediate. The formyl group, being the most reactive, is the primary site for a variety of chemical transformations.

The aldehyde functionality can be selectively targeted for either oxidation or reduction. Oxidation to a carboxylic acid is readily achieved using standard oxidizing agents, while reduction yields the corresponding hydroxymethyl alcohol. These transformations are foundational for elaborating the C5 substituent.

Furthermore, the benzyl group, typically employed as a protecting group for the imidazole nitrogen, can be removed under specific conditions, allowing for subsequent functionalization at the N1 position. The 2-methyl group is generally the least reactive of the substituents, though it electronically influences the reactivity of the imidazole ring.

Detailed research findings on these selective transformations are summarized in the table below.

| Target Functional Group | Reaction Type | Reagents and Conditions | Product | Citation |

| 5-Formyl | Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 1-Benzyl-2-methyl-1H-imidazole-5-carboxylic acid | |

| 5-Formyl | Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol | |

| 1-Benzyl | Nucleophilic Substitution | Various nucleophiles; specific conditions depend on the incoming group. | N1-substituted-2-methyl-5-formylimidazole |

This table summarizes key selective reactions for the functional groups of this compound based on established chemical principles.

2 Regioselective Functionalization of the Imidazole Nucleus

The synthesis of this compound itself is a prime example of regioselective functionalization. Two principal synthetic routes have been established that control the placement of substituents on the imidazole core.

The first, and more direct, method involves the N-alkylation of a pre-functionalized imidazole. Specifically, 2-Methyl-1H-imidazole-4-carbaldehyde is treated with benzyl bromide in the presence of a base like potassium carbonate. chemicalbook.com This reaction selectively places the benzyl group on the N1 nitrogen, yielding the target compound. It is important to note that the starting material, 2-methyl-1H-imidazole-4-carbaldehyde, has the formyl group at the C4 position, which becomes the C5 position after benzylation at N1 establishes the ring's numbering.

A second common strategy is the Vilsmeier-Haack reaction. chemistrysteps.comwikipedia.org This method introduces the formyl group onto a pre-existing 1-benzyl-2-methylimidazole scaffold. The reaction utilizes a formylating agent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). chemistrysteps.comwikipedia.orgorganic-chemistry.orgyoutube.com The electrophilic Vilsmeier reagent attacks the electron-rich imidazole ring, with a strong preference for the C5 position.

Once the this compound is synthesized, the only remaining unsubstituted position on the imidazole ring is C4. Further functionalization is therefore directed to this site. Electrophilic substitution on the imidazole ring generally favors the C4 or C5 positions due to the electronic nature of the heterocycle. sigmaaldrich.com With the C5 position occupied by an electron-withdrawing formyl group, the C4 position becomes the most probable site for attack by electrophiles. Strategies such as directed ortho-metalation, potentially using hindered bases to deprotonate the C4 position, could pave the way for introducing a wide array of new functional groups. lookchem.com

The primary synthetic routes are outlined in the table below.

| Synthetic Strategy | Starting Materials | Reagents and Conditions | Key Feature | Citation |

| N-Alkylation | 2-Methyl-1H-imidazole-4-carbaldehyde, Benzyl bromide | Potassium carbonate (K₂CO₃), DMF, 0°C to ambient temp. | Direct benzylation of a formylated imidazole. High yield (99%). | chemicalbook.com |

| Vilsmeier-Haack Formylation | 1-Benzyl-2-methylimidazole | POCl₃, DMF, followed by hydrolysis | Regioselective formylation of the N-benzylated imidazole at the C5 position. | chemistrysteps.comwikipedia.org |

This table presents the main regioselective methods for synthesizing this compound.

Transformations of the Formyl Group

The aldehyde functionality at the C5 position is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Oxidative Conversion to Carboxylic Acids

The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 1-benzyl-2-methyl-1H-imidazole-5-carboxylic acid. This transformation is a standard reaction for aldehydes and can be accomplished using a range of common oxidizing agents. Strong oxidants such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are effective for this conversion. The reaction typically proceeds by converting the aldehyde into its hydrate, which is then oxidized to the carboxylic acid. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other derivatives. nih.gov

Table 1: Oxidative Conversion of this compound

| Starting Material | Reagent(s) | Product |

|---|

Reductive Transformations to Alcohols and Amines

The formyl group is susceptible to reduction, leading to the formation of primary alcohols or amines, depending on the reagents and reaction conditions.

The most direct reduction converts the aldehyde to a primary alcohol. This is typically achieved using hydride reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a common and mild method for this transformation, yielding (1-benzyl-2-methyl-1H-imidazol-5-yl)methanol. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used.

Furthermore, the formyl group can serve as a precursor for the synthesis of amines via reductive amination. This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. This method provides a direct route to N-substituted aminomethyl derivatives of the imidazole core.

Table 2: Reductive Transformations of this compound

| Transformation | Reagent(s) | Amine Source (if applicable) | Product |

|---|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | N/A | (1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol |

Condensation Reactions for Carbon-Carbon Bond Formation

The electrophilic carbon of the formyl group readily participates in condensation reactions with nucleophiles, providing a powerful strategy for carbon-carbon bond formation. The Knoevenagel condensation is a prime example, involving the reaction of the aldehyde with an active methylene compound. mychemblog.com

In this reaction, a weak base such as piperidine (B6355638) or an ammonium salt catalyzes the condensation between this compound and a compound containing a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate, or ethyl cyanoacetate). mychemblog.comsphinxsai.com The reaction proceeds through a nucleophilic addition to the aldehyde, followed by dehydration to yield a new, unsaturated product. mychemblog.com This method is highly effective for synthesizing α,β-unsaturated systems, which are versatile intermediates in organic synthesis. mychemblog.comnih.gov

Table 3: Knoevenagel Condensation with this compound

| Active Methylene Compound | Catalyst (Example) | Product Type |

|---|---|---|

| Malononitrile | Piperidine | 2-((1-Benzyl-2-methyl-1H-imidazol-5-yl)methylene)malononitrile |

| Diethyl malonate | Ammonium Acetate | Diethyl 2-((1-benzyl-2-methyl-1H-imidazol-5-yl)methylene)malonate |

Reactivity of the Imidazole Ring System

The imidazole ring itself possesses distinct reactive properties, influenced by the substituents attached to it.

Electrophilic Substitution Reactions on the Imidazole Core

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. quinoline-thiophene.com In this compound, the potential sites for substitution are influenced by the existing groups. The N1 position is blocked by the benzyl group. The C2 position has a methyl group, and the C5 position has a formyl group. This leaves the C4 position as the only available carbon for substitution.

The 2-methyl group is weakly electron-donating, which would activate the ring towards electrophilic attack. Conversely, the 5-formyl group is strongly electron-withdrawing, deactivating the ring. The net effect is that electrophilic substitution at the C4 position is possible but may require more forcing conditions than for a more activated imidazole. The N3 atom, with its lone pair of electrons, remains a site of basicity and can be protonated or alkylated. quinoline-thiophene.com

Nucleophilic Additions to the Imidazole Moiety

Direct nucleophilic addition to the electron-rich imidazole ring is generally unfavorable. However, the reactivity can be altered by modifying the ring to make it more electrophilic. One effective strategy is the formation of an imidazolium (B1220033) salt.

Alkylation of the N3 nitrogen of this compound with an alkyl halide (e.g., methyl iodide) would produce a quaternary 1,3-disubstituted imidazolium salt. google.com This positively charged species is significantly more electron-deficient than the neutral imidazole. The formation of the imidazolium salt activates the ring, potentially allowing for nucleophilic addition reactions that would otherwise not occur. sigmaaldrich.com For instance, the increased acidity of the proton at the C2 position in the imidazolium salt facilitates its removal by a base to form an N-heterocyclic carbene (NHC), which can then engage in a variety of catalytic cycles or reactions.

Elucidation of Reaction Mechanisms for this compound Derivatives

The elucidation of reaction mechanisms for derivatives of this compound is a critical area of research that combines experimental observation with theoretical calculations. A deep understanding of these mechanisms allows for the optimization of reaction conditions, the prediction of product formation, and the rational design of new synthetic pathways.

Experimental Approaches to Mechanistic Understanding

Experimental investigation provides the empirical evidence upon which mechanistic hypotheses are built and tested. For imidazole derivatives, a variety of techniques are employed to probe reaction pathways and identify key intermediates. walisongo.ac.id A systematic approach often involves a combination of kinetic analysis, product studies, and spectroscopic methods to assemble a comprehensive picture of the reaction pathway. walisongo.ac.idmckgroup.org

Kinetic Analysis: The study of reaction rates is fundamental to understanding a mechanism. walisongo.ac.id By systematically varying the concentrations of reactants and catalysts, a rate law can be determined, which provides insight into the molecularity of the rate-determining step. For reactions involving derivatives of this compound, kinetic studies might involve monitoring the disappearance of the reactant or the appearance of a product over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

A common approach is to study the effect of substituents on the reaction rate. For instance, by modifying the benzyl group with electron-donating or electron-withdrawing groups, a Hammett plot can be constructed. The slope of this plot (the reaction constant, ρ) gives crucial information about charge development in the transition state. nih.gov

Table 1: Hypothetical Kinetic Data for the Reaction of Substituted this compound Derivatives

| Substituent on Benzyl Ring (X) | Rate Constant (k, s⁻¹) |

| 4-Methoxy (Electron-Donating) | 5.2 x 10⁻⁴ |

| 4-Methyl (Electron-Donating) | 2.1 x 10⁻⁴ |

| Hydrogen (Unsubstituted) | 1.0 x 10⁻⁴ |

| 4-Chloro (Electron-Withdrawing) | 3.5 x 10⁻⁵ |

| 4-Nitro (Strongly Electron-Withdrawing) | 8.9 x 10⁻⁶ |

This table is illustrative and provides hypothetical data to demonstrate the principles of kinetic analysis.

Product and Intermediate Analysis: The careful identification of all reaction products, including minor byproducts, can offer significant clues about the operative mechanism. For example, in nucleophilic substitution reactions at the benzylic position, the ratio of different products formed in mixed solvent systems can reveal the degree of carbocationic character in the transition state. nih.gov Isolating or trapping reaction intermediates provides direct evidence for a proposed pathway. Techniques such as low-temperature NMR spectroscopy can sometimes allow for the direct observation of otherwise transient species.

Isotopic Labeling: The kinetic isotope effect (KIE) is a powerful tool for determining which bonds are broken or formed in the rate-determining step of a reaction. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a specific position in the this compound derivative and measuring the effect on the reaction rate, chemists can infer the involvement of that bond in the key transition state.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry has become an indispensable tool for complementing experimental studies and providing detailed insight into reaction mechanisms at the molecular level. acs.org Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model the reactivity of heterocyclic compounds like imidazole derivatives. tandfonline.com

Mapping Reaction Energy Profiles: Theoretical calculations can map the potential energy surface of a reaction, providing a profile of the energy changes as reactants are converted into products. researchgate.net This allows for the identification of all intermediates and, crucially, the transition states that connect them. The calculated activation energy (Ea)—the energy difference between the reactants and the transition state—can be compared with experimental values derived from temperature-dependent kinetic studies (Eyring analysis). tandfonline.com

For a multi-step synthesis involving a this compound derivative, DFT calculations can assess the energetic feasibility of different proposed pathways, identifying the most probable mechanism. tandfonline.com For example, in a hypothetical multi-component reaction to form a complex imidazole derivative, calculations can determine the activation barriers for each sequential step. tandfonline.comjchemrev.com

Transition State Structure and Analysis: Beyond just energetics, computational models provide detailed three-dimensional structures of transition states. researchgate.net Analysis of the bond lengths and angles in a calculated transition state can reveal which bonds are breaking and which are forming. For instance, in the reaction of benzyl halides with imidazoles, cross-correlation analysis combined with theoretical calculations has shown that the transition state is more product-like compared to similar reactions with more basic pyridines. researchgate.net This insight helps explain the relative reactivity of these nucleophiles. researchgate.net Molecular orbital analysis can further illuminate the electronic interactions that stabilize the transition state. researchgate.net

Table 2: Example of Calculated Activation Energies for a Proposed Reaction Mechanism

| Reaction Step | Description | Calculated Activation Energy (Ea, kcal/mol) |

| Step 1 | Formation of imine intermediate | 48.6 |

| Step 2 | Reaction of imine with another reactant | 31.7 |

| Step 3 | Cyclization to form imidazole ring | 15.5 |

| Step 4 | Final rearrangement/aromatization | 12.1 |

This table is based on a representative mechanism for imidazole synthesis and provides hypothetical DFT-calculated values to illustrate the application of computational modeling. tandfonline.com

The synergy between these experimental and computational approaches provides a powerful strategy for the comprehensive elucidation of reaction mechanisms for derivatives of this compound, paving the way for further innovation in heterocyclic chemistry. acs.org

Applications in Advanced Organic Synthesis and Materials Chemistry

1-Benzyl-5-formyl-2-methylimidazole as a Key Synthetic Building Block

A building block in chemistry is a molecular unit that can be readily incorporated into a larger, more complex structure. researchgate.net this compound exemplifies this concept, providing a robust and adaptable platform for synthetic chemists.

The core structure of this compound acts as a scaffold—a central framework upon which more elaborate molecular architectures can be built. The imidazole (B134444) ring itself is a stable, planar, and aromatic system. ajol.info This rigidity is crucial for designing complex molecules where a specific three-dimensional orientation of appended chemical groups is required. The formyl group is particularly important, as it can be readily converted into other functional groups, allowing for the extension and elaboration of the molecular structure. This makes the compound a useful starting material for creating larger, functional molecules for various applications, including the development of specialized materials. researchgate.net

Imidazole derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting significant biological activity. researchgate.netajol.info this compound serves as an excellent precursor for generating libraries of new imidazole-based compounds to be screened for therapeutic potential. Its structure can be systematically modified to explore how different chemical features affect biological function, a key process in the generation of lead compounds for drug discovery.

Research into structurally related compounds underscores the potential of this scaffold. For instance, a series of 2-substituted-4-benzyl-5-methylimidazoles were synthesized and identified as potent inhibitors of the oncogenic STAT3 signaling pathway, which is linked to the development and progression of breast cancer. nih.gov Two compounds from this series, in particular, demonstrated significant inhibitory effects on the growth of breast cancer cells. nih.gov This highlights the value of the benzyl-methylimidazole core in designing new anticancer agents. nih.gov The broader family of imidazole derivatives has also been investigated for a range of other therapeutic properties, including antimicrobial and antifungal activities. researchgate.netnih.gov

Table 1: Bioactivity of Structurally Related Benzylimidazole Derivatives

| Compound Name | Target/Activity | Cell Lines/Organism | Key Findings | Reference |

|---|---|---|---|---|

| 4-benzyl-2-benzylthio-5-methyl-1H-imidazole (2a) | STAT3 Inhibition (Anticancer) | Breast Cancer Cells | Showed greater STAT3 inhibition than lead compounds; inhibited colony formation and IL-6 production. | nih.gov |

| 4-benzyl-5-methyl-2-[(2,6-difluorobenzyl)thio]-1H-imidazole (2d) | STAT3 Inhibition (Anticancer) | Breast Cancer Cells | Effectively inhibited cancer cell growth with IC₅₀ values in the micromolar range. | nih.gov |

A ligand is a molecule that binds to a central metal atom to form a coordination complex. The imidazole ring is an excellent ligand due to the presence of two nitrogen atoms, one of which (the imine nitrogen) readily donates its lone pair of electrons to a metal ion. ajol.infowikipedia.org this compound is therefore a prime precursor for creating ligands. The formyl group adds further versatility, as it can either act as an additional coordination site or be chemically modified to introduce other donor atoms, creating multidentate ligands that can bind to metals more strongly. The resulting metal complexes have potential applications in catalysis and the development of functional materials. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method widely used for investigating the electronic structure of organic molecules, including imidazole (B134444) derivatives. bohrium.comniscpr.res.in This approach is based on the principle that the total energy of a system is a functional of its electron density. For molecules like 1-Benzyl-5-formyl-2-methylimidazole, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-31G**, are employed to determine the optimized molecular geometry, including bond lengths and angles, and to calculate various electronic properties. bohrium.comdergipark.org.trnih.gov

The process begins with the computational optimization of the molecule's structure to find its lowest energy conformation. researchgate.net This optimized geometry serves as the basis for subsequent calculations of electronic properties. DFT studies on similarly substituted imidazoles have shown that the presence and position of substituents, such as the benzyl (B1604629), formyl, and methyl groups, significantly influence the electronic distribution across the imidazole ring system. niscpr.res.innih.gov These calculations provide a foundational understanding of the molecule's stability and intrinsic electronic character.

Table 1: Representative Theoretical Calculation Parameters for Imidazole Derivatives

| Parameter | Typical Method/Basis Set | Application | Reference |

| Geometric Optimization | DFT/B3LYP/6-311G(d,p) | Determination of the lowest energy molecular structure. | bohrium.com |

| Electronic Properties | DFT/B3LYP/6-31G** | Calculation of orbital energies, charge distribution, and reactivity. | dergipark.org.tr |

| Vibrational Frequencies | DFT/B3LYP | Prediction of infrared and Raman spectra to confirm structural integrity. | bohrium.com |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests higher reactivity and the potential for intramolecular charge transfer. malayajournal.org For instance, a DFT study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole calculated a HOMO-LUMO gap of 4.0106 eV. malayajournal.org Another study on a different imidazole derivative reported a gap of 4.4871 eV, indicating high stability. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole and benzyl rings, while the LUMO would likely be centered on the electron-withdrawing formyl group and the imidazole ring. This distribution dictates how the molecule interacts with electrophiles and nucleophiles. malayajournal.orgresearchgate.net

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Data for a Comparable Imidazole Derivative

| Orbital | Energy (eV) | Significance | Reference |

| HOMO | -5.2822 | Represents the ability to donate an electron. | malayajournal.org |

| LUMO | -1.2715 | Represents the ability to accept an electron. | malayajournal.org |

| Energy Gap (ΔE) | 4.0106 | Indicates chemical reactivity and kinetic stability. | malayajournal.org |

| Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. malayajournal.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to indicate different charge regions. bhu.ac.in

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

In this compound, MEP analysis would be expected to show significant negative potential around the oxygen atom of the formyl group and the nitrogen atoms of the imidazole ring, identifying them as key sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net Positive potential would likely be concentrated around the hydrogen atoms. bhu.ac.in This analysis is instrumental in understanding non-covalent interactions, particularly in the context of biological recognition processes and intermolecular interactions. malayajournal.org

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static electronic properties, molecular modeling and dynamics simulations explore the dynamic behavior of molecules, including their conformational changes and interactions with other molecules over time.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. researchgate.net This method is crucial for understanding the interactions that drive biological activity. Studies on various imidazole derivatives have demonstrated their ability to act as inhibitors for enzymes such as L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P) and the InhA enzyme in Mycobacterium tuberculosis. researchgate.netnih.gov

For this compound, docking studies would likely reveal key interactions within a protein's active site:

Hydrogen Bonding: The formyl oxygen and imidazole nitrogen atoms can act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzyl group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. nih.gov

Covalent Interactions: The electrophilic carbon of the formyl group could potentially form covalent bonds with nucleophilic residues (e.g., cysteine or serine) in an enzyme's active site.

These simulations provide a structural basis for a molecule's mechanism of action, guiding the design of more potent and selective derivatives. nih.gov

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around its single bonds. researchgate.net For a flexible molecule like this compound, understanding its conformational landscape is essential, as the biologically active conformation may not be the lowest energy state in isolation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of drug design and development, QSAR models are invaluable tools for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern a specific biological effect. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies for such an investigation would follow established principles applied to analogous imidazole-based compounds.

A hypothetical QSAR study for a series of analogs of this compound would involve synthesizing a library of related molecules with variations at key positions, such as the benzyl and formyl groups. The biological activity of these compounds would then be determined experimentally. Subsequently, computational methods would be employed to calculate a wide array of molecular descriptors for each compound. Statistical techniques are then used to develop a model that relates these descriptors to the observed biological activity.

For instance, in studies of imidazole derivatives, various statistical methods have been successfully employed to construct robust QSAR models. These include linear methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS), as well as non-linear approaches such as Artificial Neural Networks (ANN). The selection of the most appropriate method often depends on the complexity of the relationship between the structural features and the biological response.

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. Internal validation methods, such as leave-one-out (LOO) cross-validation, ensure the model's robustness and guard against overfitting. External validation, where the model's predictive ability is tested on a set of compounds not used in its development, is crucial for confirming its utility in predicting the activity of new chemical entities.

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For a compound like this compound, a diverse set of descriptors would be calculated to capture its structural and electronic features. These descriptors can be broadly categorized as follows:

1D Descriptors: These are the most straightforward descriptors and include fundamental properties such as molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass a wide range of information, including topological indices (e.g., Wiener index, Balaban J index), connectivity indices, and counts of specific structural fragments. For instance, in a study of imidazole-5-carboxylic acid derivatives, descriptors like the count of methyl groups (SsCH3Count) and the number of atoms in the longest chain (5Chain Count) were found to be significant. nih.gov

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide insights into its spatial properties. Examples include molecular volume, surface area, and shape indices. For imidazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used, which considers the steric and electrostatic fields surrounding the molecules. pku.edu.cn

Physicochemical Descriptors: These describe the physicochemical properties of the molecule, such as lipophilicity (logP), molar refractivity, and polarizability. The lipophilicity, often represented by logP, is a critical parameter in many QSAR studies of imidazole-containing compounds as it influences their ability to cross biological membranes. researchgate.net

Once a comprehensive set of descriptors is calculated for the series of this compound analogs, a crucial step is to select a subset of descriptors that are most relevant to the biological activity. This variable selection process helps to simplify the model and reduce the risk of chance correlations. Techniques such as stepwise regression, genetic algorithms, or principal component analysis are commonly employed for this purpose.

Following descriptor selection, a mathematical model is constructed to correlate the chosen descriptors with the biological activity. For example, a multiple linear regression (MLR) model would take the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis, and D₁, D₂, ..., Dₙ are the values of the selected molecular descriptors.

The quality of the developed QSAR model is evaluated using several statistical parameters. The coefficient of determination (R²) indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value close to 1 suggests a strong correlation. The robustness and predictive ability of the model are further assessed by the cross-validated R² (Q²) and the R² for the external test set (R²pred). A statistically robust and predictive QSAR model can then be used to guide the design of new, potentially more potent, derivatives of this compound.

Table of Computed Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Value | Reference |

| Physicochemical | Molecular Weight | 200.24 g/mol | nih.gov |

| Physicochemical | XLogP3-AA | 1.8 | nih.gov |

| Topological | Polar Surface Area | 34.9 Ų | nih.gov |

| Constitutional | Heavy Atom Count | 15 | nih.gov |

| Constitutional | Rotatable Bond Count | 2 | nih.gov |

| Electronic | Formal Charge | 0 | nih.gov |

Future Research Trajectories and Academic Outlook

Development of Sustainable and Green Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign substances. nih.govresearchgate.net For 1-Benzyl-5-formyl-2-methylimidazole, future research will likely focus on moving beyond traditional multi-step syntheses, which can involve hazardous reagents and solvents like DMF, towards more sustainable methods. chemicalbook.com

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times, often from hours to minutes, and increase product yields for various imidazole (B134444) derivatives. nih.govniscpr.res.injetir.org Applying microwave irradiation to the synthesis of this compound could offer a more energy-efficient and rapid production route compared to conventional heating methods. acs.org

Solvent-Free and Biocatalyst-Based Reactions: Research into solvent-free reaction conditions is a cornerstone of green chemistry. asianpubs.org The use of solid supports or inexpensive, biodegradable, and non-toxic biocatalysts, such as lemon juice, has been successful in the synthesis of other imidazoles and presents a promising avenue. researchgate.net

One-Pot, Multi-Component Reactions (MCRs): Designing a one-pot synthesis, where multiple reaction steps are carried out in the same vessel, reduces waste and improves efficiency. nih.gov Developing an MCR for this compound would streamline its production significantly. niscpr.res.inias.ac.in

Use of Greener Solvents: Replacing traditional solvents with greener alternatives like ethanol (B145695) or water is a critical step. nih.govnih.gov Research has demonstrated the successful synthesis of related imidazoles in ethanol or water, suggesting this is a viable path. ias.ac.in

| Method | Traditional Synthesis | Potential Green Alternative | Key Advantages |

| Heating | Conventional reflux (hours) | Microwave irradiation (minutes) nih.govniscpr.res.in | Reduced reaction time, energy efficiency acs.org |

| Solvents | DMF, Chloroform | Ethanol, Water, or solvent-free asianpubs.orgias.ac.in | Reduced toxicity and environmental impact |

| Catalysts | Stoichiometric reagents | Biocatalysts (e.g., lemon juice) researchgate.net | Low cost, biodegradable, non-toxic |

| Process | Multi-step with isolation | One-pot, multi-component reaction nih.gov | Increased efficiency, reduced waste |

Exploration of Novel Reactivity Patterns and Unprecedented Functionalizations

The chemical reactivity of this compound is largely dictated by its functional groups. The formyl group at the 5-position enhances the compound's electrophilicity, making it a versatile intermediate for further synthesis. Future research is expected to delve deeper into leveraging this reactivity for novel chemical transformations.

Formyl Group Transformations: While standard oxidation to a carboxylic acid and reduction to a hydroxymethyl group are known reactions, there is scope for exploring more complex derivatizations. This includes its use in multicomponent reactions to build more elaborate molecular architectures.

Backbone Functionalization: Late-stage functionalization of the imidazole core is a significant challenge in synthetic chemistry. uib.no Developing new catalytic methods, such as optimized Heck cross-coupling reactions, could allow for the introduction of diverse substituents at the C4 position, creating a library of novel derivatives with unique properties. uib.no

N-Heterocyclic Carbene (NHC) Chemistry: Imidazole-based compounds are precursors to N-heterocyclic carbenes (NHCs), which are powerful catalysts in organic synthesis. researchgate.net Investigating the generation of an NHC from this compound could unlock new catalytic applications, for example, in benzoin (B196080) condensation or polymerization reactions. researchgate.net

| Functional Group | Known Reaction | Potential Future Exploration |

| 5-Formyl Group | Oxidation to carboxylic acid, Reduction to hydroxymethyl group | Participation in novel multicomponent reactions, Knoevenagel condensation with diverse partners. |

| 1-Benzyl Group | Nucleophilic substitution | Directed C-H activation of the phenyl ring for further functionalization. |

| Imidazole Core | Precursor for more complex molecules | Late-stage C-H functionalization at C4, uib.no Synthesis of novel N-Heterocyclic Carbene (NHC) catalysts. researchgate.net |

Advanced Design Principles for Targeted Material and Catalyst Development

The inherent properties of the imidazole ring make it a "privileged structure" in medicinal chemistry and materials science. nih.govmdpi.com Future work will focus on the rational design of materials and catalysts derived from this compound for specific, high-value applications.

Coordination Chemistry and Catalysis: The nitrogen atoms in the imidazole ring can coordinate with various metal ions, making imidazole derivatives excellent ligands for creating catalysts. sciopen.comnumberanalytics.com Research into complexes of this compound with metals like copper, palladium, or technetium could lead to new catalysts for oxidation, hydrolysis, or cross-coupling reactions. sciopen.commdpi.com

Functional Materials: Imidazole-based compounds are being investigated for creating sustainable materials like thermally stable polymers and functionalized surfaces for sensing. numberanalytics.com Derivatives of this compound could be used as monomers for polymerization or as building blocks for metal-organic frameworks (MOFs) with applications in gas storage or separation.

Bio-inspired Materials: Imidazole is a key component in biological systems, such as in the amino acid histidine, which plays a crucial role in enzyme catalysis. nih.govmdpi.com Designing supramolecular catalysts that mimic enzymatic active sites using derivatives of this compound is a promising area of research. sciopen.com

Synergistic Integration of Experimental and Computational Research Paradigms

The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating research and development. This synergy allows for the prediction of properties and reaction outcomes, guiding experimental efforts and providing deeper mechanistic insights.

Molecular Docking and Drug Design: For related imidazole derivatives, molecular docking studies have been used to predict binding interactions with biological targets, such as enzymes involved in cancer or microbial infections. researchgate.netnih.govnih.gov Similar in silico screening of virtual libraries derived from this compound could identify promising candidates for new therapeutic agents, which can then be synthesized and tested. nih.gov

DFT and Mechanistic Studies: Density Functional Theory (DFT) calculations can elucidate reaction mechanisms, predict spectroscopic properties, and explain the electronic structure of molecules. nih.gov Applying DFT to study the reactivity and catalytic cycles of this compound and its derivatives can guide the design of more efficient catalysts and reactions.

Hirshfeld Surface Analysis: This computational tool is used to analyze intermolecular interactions within a crystal structure. mdpi.comnih.govelsevierpure.com For new materials developed from this compound, Hirshfeld analysis can provide critical insights into the packing forces that determine the material's bulk properties. nih.govresearchgate.net This understanding is crucial for crystal engineering and the rational design of materials with desired characteristics.

| Computational Method | Application Area | Potential Insight for this compound |

| Molecular Docking | Drug Discovery | Prediction of binding affinity to therapeutic targets (e.g., kinases, enzymes). researchgate.netnih.gov |

| Density Functional Theory (DFT) | Reaction Mechanisms, Material Properties | Elucidation of catalytic pathways, prediction of electronic and optical properties. nih.gov |

| Hirshfeld Surface Analysis | Crystal Engineering, Materials Science | Visualization and quantification of intermolecular forces governing crystal packing. mdpi.comnih.gov |

| AlphaFold / Structural Modeling | Structural Biology | Predicting the structure of protein targets for docking studies. acs.org |

常见问题

Basic: What synthetic methodologies are recommended for preparing 1-Benzyl-5-formyl-2-methylimidazole?

Answer:

The synthesis typically involves multi-step condensation reactions. For example, a common approach starts with benzyl-protected imidazole precursors, followed by formylation at the 5-position using reagents like POCl3/DMF (Vilsmeier-Haack reaction). Purification often employs column chromatography with mixed solvents (e.g., chloroform/ethyl acetate/hexane) to isolate the product . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- 1H/13C NMR : To confirm substituent positions (e.g., benzyl, formyl, and methyl groups). For example, the formyl proton typically appears as a singlet near δ 9.8–10.2 ppm .

- IR Spectroscopy : To identify functional groups (e.g., C=O stretch of the formyl group at ~1680 cm⁻¹) .

- HRMS : For precise molecular weight confirmation .

- Melting Point Analysis : To verify purity (e.g., literature values >300°C for related derivatives) .

Advanced: How can computational modeling (e.g., DFT) guide experimental design for this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G* level can predict electronic properties, reaction pathways, and regioselectivity. For instance:

- Electrophilic Substitution : Calculate Fukui indices to identify reactive sites for functionalization .

- Hydrogen Bonding : Use AM1 or DFT to model interactions between the formyl group and solvents/reagents, aiding in solvent selection .

- Thermodynamic Stability : Compare optimized geometries of intermediates to rationalize reaction yields .

Advanced: How should researchers address contradictions in spectroscopic data during characterization?

Answer:

Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from tautomerism, impurities, or solvent effects. Mitigation strategies include:

- Variable-Temperature NMR : To detect tautomeric equilibria in imidazole derivatives .

- Cross-Validation : Compare experimental IR data with DFT-simulated spectra .

- Purification Reassessment : Repeat column chromatography with adjusted solvent ratios to isolate pure fractions .

Basic: What safety protocols are critical when handling this compound?

Answer:

Per safety data sheets (SDS):

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a dust respirator if handling powders .

- Engineering Controls : Perform reactions in fume hoods with local exhaust ventilation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses due to potential hydrolysis .

Advanced: How can substituent modifications enhance biological activity in benzimidazole derivatives?

Answer:

Structure-activity relationship (SAR) studies suggest:

- Electron-Withdrawing Groups : Substitutions like sulfonyl (-SO2) at the 5-position improve metabolic stability and receptor binding .

- Benzyl Group Optimization : Fluorine or chlorine on the benzyl ring can enhance lipophilicity and bioavailability .

- Formyl Group Utility : Acts as a handle for further functionalization (e.g., Schiff base formation for metal coordination) .

Advanced: How do reaction conditions (e.g., solvent, catalyst) impact yields in imidazole functionalization?

Answer:

Key factors include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor formylation but may increase side reactions.

- Catalyst Choice : Lewis acids like ZnCl2 improve regioselectivity in cyclization steps .

- Temperature Control : Lower temperatures (~0°C) reduce decomposition of sensitive intermediates .

Advanced: What strategies validate the purity of synthesized this compound?

Answer:

- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and compare retention times to standards .

- Elemental Analysis : Confirm C, H, N, and S content within ±0.4% of theoretical values .

- DSC/TGA : Assess thermal stability and detect solvent residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。